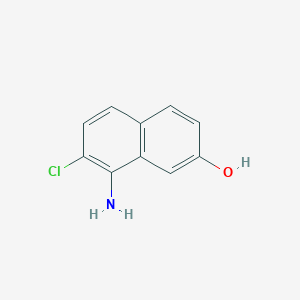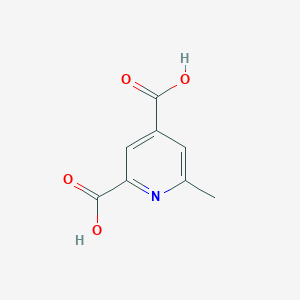
8-Amino-7-chloronaphthalen-2-ol
Übersicht
Beschreibung
8-Amino-7-chloronaphthalen-2-ol is an organic compound with the molecular formula C₁₀H₈ClNO It is a derivative of naphthalene, characterized by the presence of an amino group at the 8th position, a chlorine atom at the 7th position, and a hydroxyl group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-7-chloronaphthalen-2-ol can be achieved through several methods. One common approach involves the chlorination of 8-amino-2-naphthol using N-chloro-succinimide in tetrahydrofuran at room temperature for 16 hours . This reaction yields this compound with a moderate yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above can be adapted for industrial purposes, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Amino-7-chloronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Water radical cations can facilitate the oxidation of aromatic amines under ambient conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
8-Amino-7-chloronaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 8-Amino-7-chloronaphthalen-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
8-Amino-2-naphthol: Similar structure but lacks the chlorine atom at the 7th position.
7-Chloro-2-naphthol: Similar structure but lacks the amino group at the 8th position.
2-Amino-7-chloronaphthalene: Similar structure but lacks the hydroxyl group at the 2nd position.
Uniqueness: 8-Amino-7-chloronaphthalen-2-ol is unique due to the presence of all three functional groups (amino, chlorine, and hydroxyl) on the naphthalene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
IUPAC Name |
8-amino-7-chloronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-9-4-2-6-1-3-7(13)5-8(6)10(9)12/h1-5,13H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUVVEOSEDYFSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2N)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Benzyloxy)-3,5-dimethoxyphenyl]boronic acid](/img/structure/B3328542.png)



![Bis[2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenyl]amine](/img/structure/B3328564.png)


![(alphaR,betaR)-alpha-(2,3-Dihydro-1,4-benzodioxin-6-yl)-beta-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol](/img/structure/B3328587.png)




![Methyl 7-bromo-1-propyl-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B3328623.png)

